Benzoic acid,5-(ethylsulfonyl)-2-hydroxy-
Description
The sulfonyl group is electron-withdrawing, enhancing the acidity of the adjacent hydroxyl group. This structural motif is significant in medicinal chemistry, as sulfonyl and hydroxyl groups often influence pharmacokinetics, such as solubility and protein binding .
Properties
Molecular Formula |
C9H10O5S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
5-ethylsulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10O5S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
InChI Key |
ZNNDCILEIZUJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,5-(ethylsulfonyl)-2-hydroxy- can be achieved through a multi-step process. One common method involves the reaction of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid, followed by hydrolysis to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. This intermediate is then reacted with sodium sulfite and diethyl sulfate under reflux conditions to yield the target compound .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The method described above is suitable for large-scale production, with a total yield of up to 75% and a purity of 99.5% . The process is designed to be efficient and cost-effective, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,5-(ethylsulfonyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 5-(ethylsulfonyl)-2-hydroxy-, also known by its chemical formula , is a chemical compound with potential applications in various scientific research fields . A search of available literature reveals information regarding its derivatives and related compounds, which suggest potential applications, particularly in medicinal chemistry and related areas.
Synthesis Method
- A method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate involves halogenation of 2-methoxy-4-acetyl-amino-benzoic acid methyl ester with a halogen such as methylene dichloride as a solvent . The reaction occurs at 10-40°C for 2-8 hours, followed by negative pressure concentration to obtain a halogenated intermediate . This intermediate then reacts with sodium ethanesulfinate in DMF solvent with a catalyst at 50-90°C for 5-10 hours to yield 2-methoxy-4-acetylaminohydroxyphenylarsonic acid 5-ethyl sulfone methyl benzoate . Further reaction with methyl alcohol and vitriol oil as a catalyst under reflux yields the target compound, 2-methoxy-4-amino-5-ethyl sulfone methyl benzoate .
Analgesic Activity of Derivatives
- In-silico studies suggest that 5-acetamido-2-hydroxy benzoic acid derivatives exhibit better bioavailability and binding affinity with the COX-2 receptor .
- These derivatives were prepared using acylation reactions with anhydride or acyl chloride .
- Pharmacokinetic and toxicological properties were predicted using computational tools, and their binding affinity with COX-2 receptors was analyzed using docking studies .
- In-vivo anti-nociceptive activity was investigated using a writhing test induced by acetic acid and a hot plate .
Mechanism of Action
The mechanism of action of Benzoic acid,5-(ethylsulfonyl)-2-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with reactive oxygen species and other cellular components .
Comparison with Similar Compounds
Substituent Effects on Acidity and Solubility
Key analogs and their substituents:
*Estimated based on molecular formula (C₉H₁₀O₅S).
†Predicted based on hydroxyl group acidity enhanced by sulfonyl; analogs in suggest similar trends.
‡Reported or predicted values from .
- Acidity : The target compound’s hydroxyl group at position 2 (pKa ~2.8–3.2) is more acidic than methoxy-substituted analogs (pKa ~3.5–4.5) due to the electron-withdrawing sulfonyl group .
- Solubility : The hydroxyl group improves water solubility compared to methoxy derivatives, but the ethylsulfonyl group may reduce it slightly compared to methylsulfonyl analogs .
Environmental and Metabolic Stability
- Microbial degradation studies indicate that phenolic compounds (e.g., 2-hydroxy benzoic acid) are less utilized by microbial communities compared to carboxylic acids or carbohydrates . The ethylsulfonyl group may further reduce biodegradability due to steric and electronic effects.
Key Research Findings
- Synthetic Utility : Ethylsulfonyl groups are introduced via sulfonation of ethylthio precursors or nucleophilic substitution, as seen in analogs like 5-methylsulfonyl-2-methoxybenzoic acid .
- Thermodynamic Stability : Chelation studies of hydroxybenzoic acid derivatives (e.g., ) suggest that metal complexes of the target compound could exhibit unique stability due to the sulfonyl group’s electron-withdrawing nature.
Biological Activity
Benzoic acid, 5-(ethylsulfonyl)-2-hydroxy- is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzoic acid, 5-(ethylsulfonyl)-2-hydroxy- features a benzene ring with a hydroxyl group and an ethylsulfonyl group at the 5-position. This specific substitution may enhance its biological activity compared to simpler benzoic acid derivatives. The compound's chemical formula is , and it belongs to the class of benzenesulfonamides, which are known for their diverse biological activities .
Anti-inflammatory and Analgesic Properties
Research indicates that benzoic acid derivatives often exhibit anti-inflammatory and analgesic properties. Specifically, benzoic acid, 5-(ethylsulfonyl)-2-hydroxy- has shown promising results in binding affinity studies with cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Molecular docking studies suggest that this compound may effectively inhibit COX-2 activity, potentially leading to reduced inflammation and pain .
A comparative analysis of related compounds demonstrates that derivatives like 5-acetamido-2-hydroxy benzoic acid exhibit significant analgesic effects in animal models. For instance, in vivo studies have shown that at doses of 20 mg/kg and 50 mg/kg, these derivatives can reduce pain responses by approximately 74% and 75%, respectively . This suggests that benzoic acid, 5-(ethylsulfonyl)-2-hydroxy- may have similar or enhanced analgesic properties.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of benzoic acid derivatives. For example, compounds structurally related to benzoic acid have demonstrated efficacy against various bacterial strains. The presence of the ethylsulfonyl group may contribute to enhanced antimicrobial activity through improved membrane permeability or increased binding affinity to bacterial targets .
Study on COX-2 Inhibition
A notable study focused on the COX-2 inhibitory activity of benzoic acid derivatives highlighted the potential of these compounds in treating inflammatory diseases. The study utilized molecular docking techniques to predict binding affinities and subsequently validated these findings through biochemical assays. Results indicated that certain derivatives had IC50 values in the nanomolar range, showcasing their potency as COX-2 inhibitors .
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Benzoic Acid, 5-(ethylsulfonyl)-2-hydroxy- | TBD | COX-2 inhibition |
| 5-Acetamido-2-hydroxy Benzoic Acid | 17 | COX-2 inhibition |
| Other Related Derivatives | Varies | Antimicrobial and anti-inflammatory |
Toxicity Profile
The toxicity profile of benzoic acid, 5-(ethylsulfonyl)-2-hydroxy- is crucial for its therapeutic application. Acute toxicity studies following OECD guidelines indicate no significant mortality at high doses (up to 5000 mg/kg). However, further investigations are necessary to fully understand its safety profile and establish a therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
